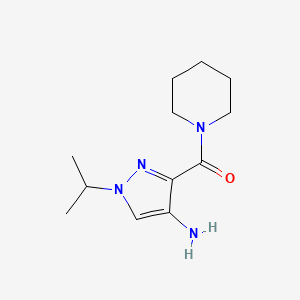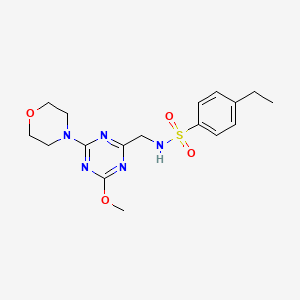
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine, also known as IPICA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. IPICA is a pyrazole derivative and is structurally similar to other pyrazole-containing compounds such as Celecoxib and Rofecoxib.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its ability to inhibit the activity of specific enzymes and pathways involved in cancer cell proliferation. 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine inhibits the activity of COX-2 by binding to the active site of the enzyme, which prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in inflammation and a decrease in cancer cell proliferation. 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine also inhibits the activity of the PI3K/AKT/mTOR pathway by binding to the ATP-binding site of the mTOR kinase, which prevents the phosphorylation of downstream targets involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine have been studied extensively in vitro and in vivo. In vitro studies have shown that 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can inhibit the growth of cancer cells in a dose-dependent manner. In vivo studies have shown that 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can inhibit the growth of tumors in animal models of cancer. 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments include its high purity and its ability to selectively target specific enzymes and pathways involved in cancer cell proliferation. However, there are also limitations to using 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine in lab experiments. 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a relatively new compound, and its long-term effects on human health are not yet known. In addition, the synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine. One direction is to investigate the potential of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study the long-term effects of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine on human health. Additionally, the synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine could be optimized to improve yields and reduce costs. Finally, the mechanism of action of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine could be further elucidated to better understand its effects on cancer cell proliferation and inflammation.
Synthesis Methods
The synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves the reaction of 1-(isopropylamino)-3-(piperidin-1-yl)propan-2-ol with 4-chloropyrazole-5-amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The synthesis of 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been optimized to yield high purity and high yields of the final product.
Scientific Research Applications
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has shown potential applications in medical research, particularly in the field of cancer research. Studies have shown that 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to inhibit the activity of COX-2, an enzyme that is overexpressed in many types of cancer, including breast, colon, and prostate cancer. In addition, 1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has been shown to inhibit the activity of the PI3K/AKT/mTOR pathway, which is involved in cancer cell survival and proliferation.
properties
IUPAC Name |
(4-amino-1-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-9(2)16-8-10(13)11(14-16)12(17)15-6-4-3-5-7-15/h8-9H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQYQRJIKKNJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)N2CCCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)



![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B3016442.png)

![N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B3016445.png)